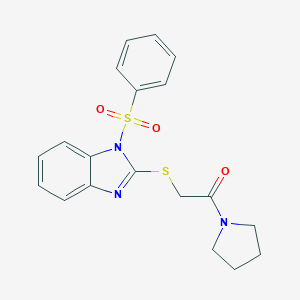
2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been found to have a mechanism of action that can be utilized in biochemical and physiological research. In
Mechanism of Action
The mechanism of action of 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide involves the inhibition of specific enzymes and pathways. It has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound can modulate the activity of specific transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide are diverse. This compound has been found to have anti-cancer properties, which can inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties and can modulate the immune response. This compound can also modulate specific pathways involved in the regulation of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide in lab experiments include its potential applications in various scientific research fields. This compound has been found to have anti-cancer and anti-inflammatory properties, which can be utilized in the study of cancer and inflammation. Additionally, it can modulate specific pathways involved in the regulation of cell growth and proliferation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific safety precautions during handling.
Future Directions
There are several future directions for the study of 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide. One of the primary directions is the further investigation of its anti-cancer properties and its potential applications in cancer therapy. Additionally, the study of its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases is another area of future research. Finally, the investigation of its mechanism of action and its potential applications in the regulation of specific pathways involved in cell growth and proliferation is another area of future research.
Synthesis Methods
The synthesis of 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide involves a series of chemical reactions that result in the final product. One of the methods used for synthesis involves the reaction of 2-oxo-2-(1-pyrrolidinyl)ethyl bromide with 1-(phenylsulfonyl)-1H-benzimidazole-2-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide.
Scientific Research Applications
2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide has potential applications in various scientific research fields. One of the primary uses of this compound is in the study of cancer. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been used in the study of inflammation and immune response. It has been found to have anti-inflammatory properties and can modulate the immune response.
properties
Product Name |
2-oxo-2-(1-pyrrolidinyl)ethyl 1-(phenylsulfonyl)-1H-benzimidazol-2-yl sulfide |
|---|---|
Molecular Formula |
C19H19N3O3S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C19H19N3O3S2/c23-18(21-12-6-7-13-21)14-26-19-20-16-10-4-5-11-17(16)22(19)27(24,25)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 |
InChI Key |
RWEMKVDXDFQWGG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B270047.png)
![2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270049.png)
![N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270050.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270058.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270059.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)

![2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270067.png)

